molecular formula C6H13BrO2 B1590861 3-(2-Methoxyethoxy)propyl Bromide CAS No. 59551-75-6

3-(2-Methoxyethoxy)propyl Bromide

Cat. No.: B1590861
CAS No.: 59551-75-6
M. Wt: 197.07 g/mol
InChI Key: XXRSNYDVVFLAPC-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)propyl Bromide (CAS 59551-75-6) is an alkyl bromide derivative with the molecular formula C₆H₁₃BrO₂. Its structure consists of a propyl chain modified with a 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at the terminal carbon, making it a bifunctional molecule with both ether and bromide moieties. This compound is primarily utilized in organic synthesis as an alkylating agent or precursor for organometallic complexes, such as tris[3-(2-methoxyethoxy)propyl]stannane .

Key properties include:

  • Stability: Stable under standard conditions but heat-sensitive; decomposes at elevated temperatures to produce hazardous gases (CO, CO₂, HBr) .
  • Hazard Profile: No acute toxicity data reported, but decomposition products necessitate careful handling .
  • Commercial Availability: Listed in TCI Chemicals’ catalog with pricing and stock information, indicating its use in research and industrial applications .

Properties

IUPAC Name

1-bromo-3-(2-methoxyethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO2/c1-8-5-6-9-4-2-3-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRSNYDVVFLAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576093
Record name 1-Bromo-3-(2-methoxyethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59551-75-6
Record name 1-Bromo-3-(2-methoxyethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Methoxyethoxy)propyl Bromide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)propyl Bromide can be achieved through a multi-step process. One common method involves the reaction of 3-(2-Methoxyethoxy)propene with borane-tetrahydrofuran complex, followed by bromination with bromine. The reaction is carried out under an inert atmosphere and at low temperatures to ensure the stability of the intermediates .

  • Preparation of 3-(2-Methoxyethoxy)propene

    • Potassium hydroxide (KOH) and dry 2-methoxyethanol are mixed and cooled in an ice bath.
    • Allyl bromide is added dropwise, keeping the internal temperature below 10°C.
    • The mixture is stirred overnight, and the product is collected by suction filtration and distilled.
  • Bromination

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)propyl Bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the nucleophile or reagent used. For example, nucleophilic substitution with an alkoxide yields an ether, while oxidation can produce corresponding aldehydes or carboxylic acids .

Scientific Research Applications

3-(2-Methoxyethoxy)propyl Bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)propyl Bromide involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds. This property makes it useful in various synthetic applications, where it acts as a precursor to more complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-Methoxyethoxy)propyl Bromide with structurally or functionally related brominated compounds:

Compound Name CAS Molecular Formula Key Features Applications Toxicity/Stability
This compound 59551-75-6 C₆H₁₃BrO₂ Ether-functionalized alkyl bromide; heat-sensitive. Synthesis of organotin compounds (e.g., tris[3-(2-methoxyethoxy)propyl]stannane) . Decomposes to HBr, CO, CO₂; no acute toxicity data .
n-Propyl Bromide 106-94-5 C₃H₇Br Simple alkyl bromide; volatile. Solvent, alkylating agent in organic synthesis. Neurotoxic upon inhalation; regulated due to ozone depletion potential.
Methallyl Bromide 1458-98-6 C₄H₇Br Allylic bromide with enhanced reactivity due to adjacent double bond. Allylation reactions; synthesis of polymers and pharmaceuticals . Irritant; flammable.
CTAB (Cetyltrimethylammonium Bromide) 57-09-0 C₁₉H₄₂BrN Quaternary ammonium surfactant. Nanoparticle synthesis, DNA extraction . Moderate toxicity; causes skin/eye irritation.
(2S)-3-Hydroxy-2-methylpropylphosphonium Bromide 81658-46-0 C₂₃H₂₈BrOP Chiral phosphonium salt with bromide counterion. Asymmetric synthesis; phase-transfer catalysis . Limited toxicity data; stable under inert conditions.

Key Comparison Points :

Reactivity: this compound undergoes nucleophilic substitution (SN2) due to its primary bromide group but is less volatile than n-propyl bromide. Methallyl bromide, being allylic, exhibits higher reactivity in both SN1 and SN2 mechanisms . Phosphonium bromides (e.g., (2S)-3-Hydroxy-2-methylpropylphosphonium bromide) are non-volatile and used in Wittig reactions, contrasting with the alkylation-focused utility of this compound .

Functional Groups :

  • The 2-methoxyethoxy group in this compound enhances solubility in polar solvents compared to n-propyl bromide, though specific solubility data are unavailable .
  • CTAB’s long alkyl chain and quaternary ammonium group make it water-soluble, unlike the hydrophobic n-propyl bromide .

Applications :

  • This compound is specialized in synthesizing tin-based complexes for catalytic or material science applications .
  • Methallyl bromide is favored in polymer chemistry, while CTAB is a staple in colloid chemistry .

Research Findings and Data Gaps

  • Synthetic Utility: this compound’s ether chain facilitates coordination in organometallic synthesis, as demonstrated in its reaction with tin oxides to form tris[3-(2-methoxyethoxy)propyl]stannane .
  • Safety Data : Despite its stability, decomposition hazards (HBr release) necessitate controlled handling . Toxicity studies are sparse compared to n-propyl bromide, which is well-documented as a neurotoxin.
  • Comparative Reactivity : Methallyl bromide’s allylic position allows for faster substitution than this compound, though the latter’s ether group offers steric and electronic modulation in reactions .

Biological Activity

3-(2-Methoxyethoxy)propyl bromide is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and related research findings.

This compound is an ether compound that serves as an alkylating agent. Its structure consists of a propyl group attached to a bromine atom and a methoxyethoxy functional group, which enhances its solubility and reactivity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, primarily through the following mechanisms:

  • Alkylation : The bromine atom can participate in nucleophilic substitution reactions, leading to the alkylation of nucleophiles such as DNA or proteins. This can result in cytotoxic effects, particularly in rapidly dividing cells.
  • Modulation of Enzyme Activity : Preliminary studies suggest that this compound may influence enzyme systems involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study evaluating its efficacy against human tumor cells demonstrated significant growth inhibition, suggesting potential as an anticancer agent. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary tests showed efficacy against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Candida albicans

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Pharmacokinetics

The pharmacokinetic profile of this compound involves:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Widely distributed throughout the body, including the central nervous system.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via renal pathways.

Study 1: Cytotoxicity Evaluation

In a controlled laboratory setting, researchers treated various human tumor cell lines with differing concentrations of this compound. The results indicated a dose-dependent decrease in cell viability across all tested lines, highlighting its potential as an effective cytotoxic agent.

Study 2: Antimicrobial Efficacy

A comparative study was conducted to assess the antimicrobial activity of this compound against standard antibiotics. The compound demonstrated comparable or superior activity against certain strains of bacteria, suggesting its utility in treating infections resistant to conventional therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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